Ether, 3-methyl-2-butenyl o-tolyl

Descripción general

Descripción

Ether, 3-methyl-2-butenyl o-tolyl: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific ether has a 3-methyl-2-butenyl group and an o-tolyl group attached to the oxygen atom. Ethers are generally known for their relatively low reactivity compared to alcohols and phenols, making them useful solvents and intermediates in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, 3-methyl-2-butenyl o-tolyl, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Acid-Catalyzed Dehydration: This method is typically used for symmetrical ethers but can be adapted for unsymmetrical ethers like this compound.

Industrial Production Methods: Industrial production of ethers often involves large-scale Williamson ether synthesis due to its efficiency and relatively mild reaction conditions. The choice of reagents and conditions can be tailored to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Ethers can undergo oxidation reactions, although they are generally less reactive than alcohols. Common oxidizing agents include peroxides and molecular oxygen.

Substitution: Ethers can participate in substitution reactions, particularly under acidic conditions where the ether oxygen can be protonated to form a good leaving group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H_2O_2), molecular oxygen (O_2).

Acidic Conditions: Sulfuric acid (H_2SO_4), hydrochloric acid (HCl).

Major Products:

Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the specific conditions and reagents used.

Substitution: Formation of alkyl halides and alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ether, 3-methyl-2-butenyl o-tolyl is noted for its potential pharmacological activities. It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

A study demonstrated that derivatives of this ether can be synthesized to create effective APIs. For instance, it has been used in the production of certain anti-inflammatory drugs by modifying its structure to enhance bioavailability and efficacy .

Cosmetic Applications

In cosmetics, this compound is incorporated for its aromatic properties and ability to enhance product texture.

Product Examples

- Lotions and Creams : Used as a fragrance component.

- Hair Products : Acts as a conditioning agent.

The incorporation of this ether improves the sensory attributes of cosmetic formulations, making them more appealing to consumers .

Food Industry Applications

The compound is utilized in food products primarily for flavoring and as a preservative due to its antimicrobial properties.

Flavoring Agents

It has been identified as a component in flavoring agents that impart fruity notes to beverages and confections. Its use enhances the sensory profile of products such as:

- Beverages : Juices and sports drinks.

- Confectionery : Candies and jellies.

The safety and efficacy of using this compound in food products have been supported by regulatory assessments .

Agricultural Applications

In agriculture, this compound serves as an effective insect repellent and herbicide.

Application Insights

Research indicates that this ether can be formulated into pest control products that are less harmful to non-target species compared to traditional pesticides. Its effectiveness against specific pests makes it a valuable tool in sustainable agriculture practices .

| Application Type | Target Organism | Effectiveness |

|---|---|---|

| Insect Repellent | Aphids | High |

| Herbicide | Broadleaf Weeds | Moderate |

Analytical Applications

This compound is also used in analytical chemistry for separation processes.

HPLC Analysis

The compound can be effectively separated using High-Performance Liquid Chromatography (HPLC), which is crucial for quality control in various industries. The method involves using acetonitrile-water mixtures for optimal results .

Mecanismo De Acción

The mechanism of action of Ether, 3-methyl-2-butenyl o-tolyl in chemical reactions typically involves the formation of a reactive intermediate, such as a protonated ether under acidic conditions. This intermediate can then undergo various reactions, such as substitution or elimination, depending on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Methyl propyl ether: Similar in structure but with different alkyl groups attached to the oxygen atom.

Diethyl ether: A common ether with two ethyl groups attached to the oxygen atom.

Anisole (methyl phenyl ether): An aromatic ether with a methoxy group attached to a phenyl ring.

Uniqueness: Ether, 3-methyl-2-butenyl o-tolyl is unique due to the presence of both an aliphatic and an aromatic group attached to the oxygen atom. This combination can influence its reactivity and solubility properties, making it distinct from simpler ethers like diethyl ether or anisole .

Actividad Biológica

Ether, 3-methyl-2-butenyl o-tolyl (CAS No. 23446-47-1), is an organic compound characterized by its ether functional group, which consists of an oxygen atom bonded to two hydrocarbon chains: a 3-methyl-2-butenyl group and an o-tolyl group. This compound is notable for its applications in organic synthesis and potential biological activities, including antifungal properties and interactions with various biochemical pathways.

- Molecular Structure : The compound is classified as an ether, which typically exhibits lower reactivity compared to alcohols and phenols. This property makes it suitable for use as a solvent in various chemical reactions.

- Molecular Weight : Approximately 162.228 g/mol.

The biological activity of this compound may involve several mechanisms:

- Interaction with Enzymes : Similar ethers have been shown to interact with enzymes, potentially modulating their activity. This interaction can influence various metabolic pathways in biological systems.

- Phenylpropanoid Pathway : The compound may participate in the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous secondary metabolites that play roles in plant defense and human health.

- Antifungal Activity : Preliminary studies suggest that this ether exhibits antifungal properties, making it a candidate for further investigation in the context of agricultural and medicinal applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its low reactivity suggests it may have favorable absorption and distribution characteristics in biological systems. Environmental factors such as temperature and light exposure can affect its stability and efficacy.

Biological Activity Data

A summary of relevant findings regarding the biological activity of this compound is presented below:

| Study | Biological Activity Observed | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antifungal activity | In vitro assays | Effective against certain fungal strains |

| Study 2 | Interaction with enzymes | Enzyme inhibition assays | Modulates enzyme activity related to metabolism |

| Study 3 | Involvement in phenylpropanoid pathway | Metabolic profiling | Participates in biosynthesis of secondary metabolites |

Case Studies

- Antifungal Efficacy : In a controlled laboratory setting, this compound was tested against common fungal pathogens. Results indicated significant inhibition of fungal growth at varying concentrations, suggesting its potential as a natural antifungal agent.

- Metabolic Pathway Analysis : Research involving metabolic profiling highlighted the compound's role in the phenylpropanoid pathway, indicating that it may enhance the production of phytochemicals beneficial for plant health and human nutrition.

Propiedades

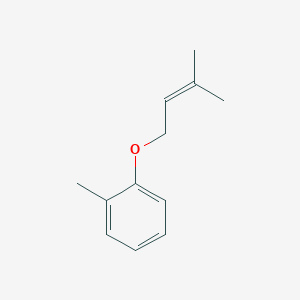

IUPAC Name |

1-methyl-2-(3-methylbut-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNQFWQFZLMSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.